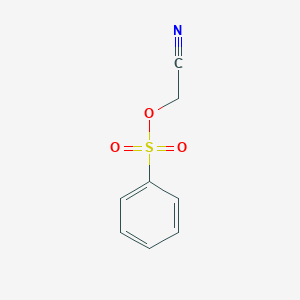

Cyanomethyl benzenesulfonate

Description

Significance of Sulfonate Esters as Electrophilic Reagents in Organic Synthesis

Sulfonate esters, in general, are a cornerstone of organic synthesis, primarily functioning as potent electrophilic reagents. eurjchem.comresearchgate.net Their utility stems from the exceptional stability of the sulfonate anion, which makes it an excellent leaving group in nucleophilic substitution and elimination reactions. youtube.comlibretexts.org This property is a direct consequence of the resonance stabilization of the negative charge across the three oxygen atoms of the sulfonate group. youtube.com

The conversion of an alcohol's hydroxyl group, a poor leaving group, into a sulfonate ester dramatically enhances its reactivity towards nucleophiles. libretexts.org This transformation is a fundamental strategy in organic synthesis, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.org Common examples of sulfonyl groups used to activate alcohols include tosyl (p-toluenesulfonyl), mesyl (methanesulfonyl), and triflyl (trifluoromethanesulfonyl) groups. youtube.com The choice of the specific sulfonate ester can be tailored to modulate the reactivity of the electrophilic center. researchgate.netyoutube.com The versatility of sulfonate esters extends beyond simple substitution reactions; they are also implicated in reductions, eliminations, and transition-metal-catalyzed cross-coupling reactions. eurjchem.com

Overview of Cyanomethyl Benzenesulfonate's Role as a Specialized Reactive Intermediate

Cyanomethyl benzenesulfonate (B1194179) stands out as a specialized reactive intermediate due to its dual functionality. sigmaaldrich.comsigmaaldrich.com A reactive intermediate is a short-lived, high-energy, and highly reactive molecule that is generated during a chemical reaction and quickly converts to a more stable species. lumenlearning.comuobasrah.edu.iqallen.in While most reactive intermediates are difficult to isolate, their existence is often inferred through experimental evidence and spectroscopic methods. lumenlearning.combeilstein-journals.org

In the case of this compound, the electrophilic carbon atom alpha to the benzenesulfonate group is susceptible to nucleophilic attack, leading to the transfer of the cyanomethyl (-CH₂CN) group. This process, known as cyanomethylation, is a valuable transformation for the synthesis of various nitrogen-containing compounds, including α-aryl nitriles, which are important precursors for pharmaceuticals and other bioactive molecules. researchgate.net The nitrile functionality itself can be further elaborated, for instance, through hydrolysis to carboxylic acids or reduction to amines, adding to the synthetic utility of the cyanomethyl group.

Historical Development and Evolution of Academic Research on this compound's Synthetic Utility

The exploration of this compound as a cyanomethylating agent has a documented history in academic literature. Early reports highlighted its efficacy in the cyanomethylation of primary and secondary amines. dtic.mil Research dating back to the late 1960s demonstrated its application in the synthesis of various organic compounds. sigmaaldrich.comnih.gov For instance, it was utilized in the preparation of spirocyclic derivatives related to butyrophenone (B1668137) neuroleptics. dtic.mil

Over the years, the scope of this compound's applications has expanded. It has been employed in the synthesis of nido- and closo-arsacarboranes and in the separation of aromatic hydrophobic sulfonates using micellar electrokinetic chromatography. sigmaaldrich.com The development of new synthetic methodologies continues to feature cyanomethylating agents, with a focus on more efficient and environmentally benign protocols, often employing transition-metal catalysis. researchgate.net While a variety of cyanomethylating agents now exist, the foundational research on compounds like this compound paved the way for these advancements.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₃S | sigmaaldrich.com |

| Molecular Weight | 197.21 g/mol | sigmaaldrich.com |

| Boiling Point | 142-146 °C/1 mmHg | sigmaaldrich.com |

| Density | 1.309 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.523 | sigmaaldrich.com |

Table 2: Key Reactions Involving this compound

| Reaction Type | Description |

| Cyanomethylation of Amines | Reaction with primary and secondary amines to introduce the cyanomethyl group. dtic.mil |

| Synthesis of Heterocycles | Used as a building block in the synthesis of complex cyclic structures. researchgate.net |

| Nucleophilic Substitution | The benzenesulfonate group acts as a good leaving group in reactions with various nucleophiles. cdnsciencepub.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyanomethyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOVHFPWMPUQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073390 | |

| Record name | Acetonitrile, [(phenylsulfonyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10531-13-2 | |

| Record name | Cyanomethyl benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanomethyl benzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010531132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, [(phenylsulfonyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanomethyl benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Cyanomethyl Benzenesulfonate

Established Synthetic Pathways for the Preparation of Cyanomethyl Benzenesulfonate (B1194179)

The primary and most well-established method for the synthesis of cyanomethyl benzenesulfonate involves the reaction of glycolonitrile (hydroxyacetonitrile) with benzenesulfonyl chloride. This reaction is a type of esterification where the hydroxyl group of glycolonitrile attacks the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the formation of the sulfonate ester and the elimination of hydrogen chloride.

The general reaction can be represented as follows:

C₆H₅SO₂Cl + HOCH₂CN → C₆H₅SO₃CH₂CN + HCl

This synthesis is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, which drives the reaction to completion. The choice of solvent and base, as well as the reaction temperature, are critical parameters that can influence the yield and purity of the final product. Temperatures are often kept in the range of 0 to 25 °C. dokumen.pub

Development of Novel Synthetic Routes for Halo-substituted and Other this compound Derivatives

Building upon the established pathway, significant research has been directed towards the synthesis of various derivatives of this compound, particularly those with halogen substituents on the benzene ring. These derivatives are conveniently prepared by reacting glycolonitrile with the corresponding halo-substituted benzenesulfonyl chloride precursor. dokumen.pub

The reaction conditions are similar to the synthesis of the parent compound, generally involving equimolar amounts of the reactants and a temperature range of 0 to 100 °C, with a preference for 0 to 25 °C. dokumen.pub This approach has been successfully employed to synthesize a variety of halo-substituted cyanomethyl benzenesulfonates.

Below is a table summarizing the synthesis of several this compound derivatives, including reaction details where available.

| Derivative | Precursors | Reaction Conditions | Conversion/Yield | Physical State | Melting Point (°C) |

| Cyanomethyl p-toluenesulfonate | p-Toluenesulfonyl chloride, Glycolonitrile | Cooled mixture (15-20 °C) | --- | --- | --- |

| Cyanomethyl 2-thiophenesulfonate | 2-Thiophenesulfonyl chloride, Glycolonitrile | 2 hours at 0 °C, then 3 hours at room temperature | 79% | Green oily liquid | --- |

| Cyanomethyl p-bromobenzenesulfonate | p-Bromobenzenesulfonyl chloride, Glycolonitrile | --- | 44% | White solid | 57-59 |

| Cyanomethyl p-iodobenzenesulfonate | p-Iodobenzenesulfonyl chloride, Glycolonitrile | --- | 73% | White solid | 87-90 |

| Cyanomethyl p-chlorobenzenesulfonate | p-Chlorobenzenesulfonyl chloride, Glycolonitrile | --- | 51% | Colorless liquid | --- |

| Cyanomethyl 3,4-dichlorobenzenesulfonate | 3,4-Dichlorobenzenesulfonyl chloride, Glycolonitrile | --- | 88% | --- | --- |

| Cyanomethyl m-nitrobenzenesulfonate | m-Nitrobenzenesulfonyl chloride, Glycolonitrile | --- | --- | --- | --- |

| Cyanomethyl p-fluorobenzenesulfonate | p-Fluorobenzenesulfonyl chloride, Glycolonitrile | --- | --- | --- | --- |

Data compiled from a U.S. Patent. dokumen.pub

Precursor Chemistry and Strategic Starting Material Utilization in this compound Synthesis

The strategic selection and utilization of precursors are fundamental to the successful synthesis of this compound and its derivatives. The two key starting materials are glycolonitrile and a substituted or unsubstituted benzenesulfonyl chloride.

Glycolonitrile (HOCH₂CN): Also known as hydroxyacetonitrile or formaldehyde cyanohydrin, glycolonitrile is the simplest cyanohydrin. It is typically produced by the reaction of formaldehyde with hydrogen cyanide. wikipedia.org Its bifunctional nature, containing both a hydroxyl group and a nitrile group, makes it a versatile building block in organic synthesis. In the context of this compound synthesis, the hydroxyl group serves as the nucleophile for the esterification reaction. The stability of glycolonitrile can be a factor to consider, as it can be sensitive to pH changes.

Benzenesulfonyl Chloride and its Derivatives: Benzenesulfonyl chloride is an organosulfur compound that serves as the source of the benzenesulfonate group. It is prepared through the chlorosulfonation of benzene. wikipedia.org The reactivity of benzenesulfonyl chloride is characterized by the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack by alcohols like glycolonitrile.

The strategic utilization of substituted benzenesulfonyl chlorides allows for the introduction of various functional groups onto the benzene ring of the final product. For example, the use of p-toluenesulfonyl chloride results in the corresponding p-toluenesulfonate derivative. Similarly, halo-substituted benzenesulfonyl chlorides are employed to synthesize halo-substituted cyanomethyl benzenesulfonates. dokumen.pub The electronic properties of the substituents on the benzene ring of the sulfonyl chloride can influence the reaction rate. Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, potentially accelerating the reaction.

The choice of a specific substituted benzenesulfonyl chloride is dictated by the desired properties of the final this compound derivative. This strategic approach enables the synthesis of a library of compounds with tailored electronic and steric properties for various applications.

Elucidating Reaction Mechanisms and Reactivity Profiles of Cyanomethyl Benzenesulfonate

Nucleophilic Substitution Reactions Involving Cyanomethyl Benzenesulfonate (B1194179)

The reactivity of cyanomethyl benzenesulfonate is largely defined by the presence of the benzenesulfonate group, an excellent leaving group, attached to the cyanomethyl moiety. This structural feature renders the methylene (B1212753) carbon susceptible to attack by a wide range of nucleophiles, primarily through a bimolecular nucleophilic substitution (SN2) mechanism.

Detailed Mechanistic Investigations of SN2 Pathways

The SN2 reaction of this compound is a concerted process where the nucleophile attacks the electrophilic methylene carbon simultaneously with the departure of the benzenesulfonate anion. byjus.comlibretexts.org This backside attack leads to an inversion of stereochemistry at the carbon center, a hallmark of the SN2 mechanism. byjus.comchemistrysteps.com The transition state of this reaction involves a pentacoordinated carbon atom, where both the incoming nucleophile and the leaving group are partially bonded. libretexts.orgchemicalnote.com

The efficiency of the SN2 reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and steric hindrance around the reaction center. Stronger, less sterically hindered nucleophiles and polar aprotic solvents generally favor the SN2 pathway, leading to higher reaction rates. youtube.com

Kinetic and Computational Studies on Reaction Dynamics and Transition States

Kinetic studies of nucleophilic substitution reactions involving benzenesulfonate esters provide valuable insights into their reactivity. The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, exhibiting second-order kinetics. chemicalnote.comyoutube.com

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the potential energy surface of SN2 reactions. researchgate.netsciforum.netmdpi.com These studies allow for the characterization of the transition state, a high-energy species that cannot be isolated experimentally. libretexts.org For analogous SN2 reactions, calculations have shown that the transition state features an elongated bond to the leaving group and a partially formed bond with the nucleophile. researchgate.net The polarity of the solvent can also influence the reaction rate, with increased solvent polarity sometimes leading to a decrease in the reaction rate for ionic SN2 reactions due to the dispersal of charge in the transition state. researchgate.netsciforum.net

While specific kinetic and computational data for this compound are not extensively available in the reviewed literature, the principles derived from studies on similar benzenesulfonate esters are applicable. For instance, studies on the chloride-chloride exchange in arenesulfonyl chlorides, which proceeds via an SN2 mechanism, have shown a positive Hammett ρ-value, indicating that electron-withdrawing groups on the benzene ring accelerate the reaction. mdpi.com

Exploration of Competitive Reaction Pathways in Benzenesulfonate Transformations

In reactions of aryl benzenesulfonates with nucleophiles, particularly amines, competitive reaction pathways can exist. These include nucleophilic attack at the sulfonyl sulfur (S-O bond cleavage) and nucleophilic attack at the aryl carbon (C-O bond cleavage), in addition to the desired attack at the alkyl carbon in the case of alkyl arenesulfonates. nih.govacs.orgacs.org

For aryl benzenesulfonates reacting with benzylamines in acetonitrile (B52724), studies have shown that S-O bond scission is the major pathway. nih.govacs.orgacs.org The mechanism for S-O bond cleavage is proposed to proceed through a stepwise pathway involving a trigonal-bipyramidal pentacoordinate intermediate. nih.gov In contrast, C-O bond scission is thought to occur via a Meisenheimer-type complex. nih.gov

In the context of this compound, the primary reaction site for most nucleophiles is the methylene carbon due to the good leaving group ability of the benzenesulfonate. However, the possibility of attack at the sulfur atom or reactions involving the cyano group should be considered, especially with ambident nucleophiles or under specific reaction conditions. Kinetic studies on related systems have shown that the nature of the substituent on the benzenesulfonyl moiety can influence the regioselectivity of the nucleophilic attack. doi.org

Cyanomethylation Reactions Mediated by this compound

This compound serves as an effective cyanomethylating agent, enabling the introduction of the -CH₂CN group onto various nucleophilic substrates. This transformation is valuable in organic synthesis for the construction of more complex molecules.

Applications as a Cyanomethylating Agent in Carbon-Carbon Bond Forming Reactions

The reaction of this compound with carbon nucleophiles, such as enolates derived from β-keto esters, provides a direct route to the formation of new carbon-carbon bonds. In these reactions, a base is used to deprotonate the active methylene compound, generating a nucleophilic enolate which then attacks the electrophilic carbon of this compound in an SN2 fashion.

While specific examples detailing the use of this compound for the cyanomethylation of β-keto esters are not prevalent in the searched literature, the general reactivity pattern of β-keto esters with alkylating agents is well-established. youtube.com The resulting products are valuable intermediates in organic synthesis. The electrophilic cyanation of β-keto esters using other reagents has been reported, highlighting the utility of introducing a cyano group at the α-position. researchgate.net

Table 1: Representative Cyanomethylation of Carbon Nucleophiles (Data below is illustrative of the expected reaction based on general principles, as specific examples with this compound were not found in the provided search results.)

| Carbon Nucleophile Precursor | Base | Product |

| Ethyl acetoacetate | Sodium ethoxide | Ethyl 2-acetyl-3-cyanopropanoate |

| Diethyl malonate | Sodium ethoxide | Diethyl (cyanomethyl)malonate |

| 2-Acetylcyclohexanone | Sodium hydride | 2-Acetyl-2-(cyanomethyl)cyclohexanone |

Cyanomethylation of Nitrogen-containing Nucleophiles (e.g., Aliphatic and Aromatic Amines, Carboxylic Acid Hydrazides)

This compound readily reacts with nitrogen-containing nucleophiles, such as aliphatic and aromatic amines, to yield N-cyanomethylated products. The reaction with primary and secondary amines typically proceeds via an SN2 mechanism, where the nitrogen lone pair acts as the nucleophile. mnstate.edu

With aliphatic amines, the reaction is generally straightforward. In the case of aromatic amines, the nucleophilicity of the nitrogen is reduced due to the delocalization of the lone pair into the aromatic ring. However, these reactions can still proceed, often requiring more forcing conditions. The reactivity of aromatic amines in substitution reactions is well-documented, though typically in the context of electrophilic aromatic substitution where the amino group is a strong activating, ortho-, para-director. nih.govbyjus.com In nucleophilic substitution reactions where the amine acts as the nucleophile, its inherent basicity and steric environment are key factors.

The cyanomethylation of carboxylic acid hydrazides with this compound would be expected to occur on the terminal nitrogen of the hydrazide moiety, which is generally the more nucleophilic site. This would lead to the formation of the corresponding N-cyanomethylated hydrazide.

Table 2: Representative Cyanomethylation of Nitrogen Nucleophiles (Data below is illustrative of the expected reaction based on general principles, as specific examples with this compound were not found in the provided search results.)

| Nitrogen Nucleophile | Product |

| Piperidine | 1-(Cyanomethyl)piperidine |

| Aniline | N-(Cyanomethyl)aniline |

| Benzhydrazide | 2-(Cyanomethyl)benzohydrazide |

Transition-Metal-Catalyzed Cyanomethylation Pathways (e.g., Palladium-catalyzed Reactions)

Transition-metal catalysis, particularly using palladium, offers powerful methods for forming carbon-carbon bonds. While direct palladium-catalyzed cyanomethylation using this compound as the coupling partner is not extensively documented, the reactivity of analogous alkyl sulfonates in such reactions provides a strong basis for outlining potential pathways. acs.org Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis, enabling the formation of C-C bonds under mild conditions with high functional group tolerance. acs.org

These reactions typically involve the coupling of an electrophile (like an alkyl or aryl halide/sulfonate) with a nucleophilic organometallic reagent. The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Negishi or Suzuki coupling, can be adapted to this compound. The key steps are:

Oxidative Addition : The cycle begins with the oxidative addition of the alkyl sulfonate to a low-valent palladium(0) complex. This step is often rate-limiting for alkyl electrophiles due to challenges like slow reaction rates and competing β-hydride elimination. acs.org However, the use of specialized phosphine (B1218219) ligands can facilitate this process for alkyl sulfonates. acs.org

Transmetalation : The resulting palladium(II) intermediate then undergoes transmetalation with an organometallic nucleophile (e.g., an organozinc or organoboron compound).

Reductive Elimination : The final step is reductive elimination from the palladium(II) complex, which forms the desired C-C bond and regenerates the active palladium(0) catalyst. acs.org

A precedent for palladium-catalyzed cyanomethylation of aryl halides has been established using an isoxazole-based reagent, which proceeds through a domino Suzuki coupling-fragmentation pathway. nih.gov This demonstrates the feasibility of using palladium catalysts to forge the aryl-CH2CN bond. Given that palladium catalysts are effective for the cross-coupling of unactivated alkyl tosylates and other sulfonates, it is mechanistically plausible that this compound could serve as a viable electrophile in similar transformations to introduce the cyanomethyl group. acs.org

Radical-Mediated Cyanomethylation Strategies

Radical chemistry has emerged as a powerful tool for functionalizing organic molecules under mild conditions. A novel and prominent strategy for radical cyanomethylation involves a cascade-fragmentation mechanism using a functionalized vinyl azide (B81097) reagent. This approach enables the efficient introduction of a cyanomethyl group by trapping a wide range of radical intermediates.

The general mechanism is initiated by the addition of a substrate radical (R•) to the vinyl azide reagent, typically 3-azido-2-methylbut-3-en-2-ol. This addition triggers a cascade sequence:

Radical Generation : The initial substrate radical can be generated from various functional groups using methods like photoredox catalysis.

Addition-Fragmentation : The substrate radical adds to the vinyl azide. The resulting adduct rapidly undergoes fragmentation, driven by the favorable loss of dinitrogen (N2) gas to form an iminyl radical.

Cyanomethylation : This iminyl radical then fragments further, releasing a stabilized 2-hydroxypropyl radical and effectively transferring the cyanomethyl group to the original substrate radical.

This methodology is distinct from other radical cyanation methods as it achieves a two-carbon homologation process, directly installing a -CH2CN group. The process is highly versatile, capable of trapping α-carbonyl, alkyl, aryl, and sulfonyl radicals under mild conditions, thus avoiding the need for toxic cyanide reagents or harsh bases. The value of this strategy is highlighted by its successful application in the late-stage cyanomethylation of complex molecules like pharmaceuticals.

| Step | Description | Key Intermediates | Driving Force |

| 1. Initiation | Generation of a substrate radical (R•) from a suitable precursor. | Substrate Radical (R•) | Photoredox catalysis or other radical initiation methods. |

| 2. Addition | The substrate radical adds to the double bond of the vinyl azide reagent. | Adduct Radical | Formation of a new C-C bond. |

| 3. Cascade | The adduct radical fragments, releasing dinitrogen gas. | Iminyl Radical | Irreversible and thermodynamically favorable loss of N2. |

| 4. Fragmentation | The iminyl radical undergoes a final fragmentation. | Cyanomethylated Product (R-CH2CN), Stabilized Radical | Formation of the final product and a stable radical byproduct. |

Other Transformative Chemical Pathways and Functional Group Interconversions Involving this compound

This compound is a versatile synthetic intermediate primarily due to the excellent leaving group ability of the benzenesulfonate anion. Sulfonate esters, such as tosylates, mesylates, and benzenesulfonates, are widely used in organic synthesis because they are significantly better leaving groups than halides in nucleophilic substitution reactions. vanderbilt.eduperiodicchemistry.com This enhanced reactivity allows for the conversion of the cyanomethyl group into a variety of other functionalities via SN2 reactions. vanderbilt.edu

The carbon atom attached to the sulfonate group in this compound is electrophilic and highly susceptible to attack by a wide range of nucleophiles. This allows for the displacement of the benzenesulfonate group to form new carbon-nucleophile bonds with inversion of configuration, characteristic of an SN2 mechanism. youtube.com

Common functional group interconversions involving sulfonate esters include:

Conversion to Halides : Sulfonate esters can be readily converted to the corresponding alkyl halides by reaction with sodium halides (e.g., NaI, NaBr, NaCl) in a suitable solvent like acetone. vanderbilt.edu

Conversion to Azides : Displacement with an azide anion (e.g., from sodium azide) provides a straightforward route to alkyl azides. vanderbilt.edu

Conversion to other Nitriles : Although the starting material is already a nitrile, the principle of displacing a sulfonate with a cyanide anion is a well-established transformation. vanderbilt.educhemguide.co.uk

Reaction with Amines : Amines can act as nucleophiles to displace the sulfonate, leading to the formation of substituted amines.

The high reactivity of sulfonate esters makes them preferable to alkyl halides in many synthetic applications, although competing elimination reactions can sometimes occur. vanderbilt.eduperiodicchemistry.com

| Nucleophile (Nu⁻) | Reagent Example | Product (NC-CH₂-Nu) | Reaction Type |

| Iodide (I⁻) | Sodium Iodide (NaI) | Iodoacetonitrile | SN2 |

| Bromide (Br⁻) | Sodium Bromide (NaBr) | Bromoacetonitrile | SN2 |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azidoacetonitrile | SN2 |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Glycolonitrile | SN2 |

| Thiolate (RS⁻) | Sodium Thiolate (NaSR) | Alkylthioacetonitrile | SN2 |

Strategic Applications of Cyanomethyl Benzenesulfonate in Complex Molecule Synthesis

Cyanomethyl Benzenesulfonate (B1194179) as a Versatile Synthetic Building Block in Organic Chemistry

Cyanomethyl benzenesulfonate serves as a potent electrophilic cyanomethylating agent. The benzenesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the efficient transfer of the cyanomethyl (-CH₂CN) moiety to a wide range of nucleophiles, including carbanions, amines, and alkoxides.

The synthetic utility of the introduced cyanomethyl group is substantial. The nitrile functionality can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or converted into various heterocyclic systems. This versatility makes this compound a valuable building block in multi-step organic synthesis. Its known analogs include cyanomethyl toluenesulfonate. google.com Halogen-substituted derivatives of this compound have also been developed and studied. google.com

Utility in the Construction of Diverse Heterocyclic Systems

The cyanomethyl group is a key component in the synthesis of many nitrogen-containing heterocycles. While direct literature citing this compound for the synthesis of all the below systems is sparse, its role as a cyanomethylating agent is well-established, making it a logical choice of reagent for these transformations.

Synthesis of Substituted Pyrazinones

The construction of substituted pyrazinones can involve the N-alkylation of a pyrazinone precursor. In this context, this compound can be employed to introduce the cyanomethyl group onto a nitrogen atom of the pyrazinone ring. This reaction typically proceeds via an Sₙ2 mechanism, where the nitrogen acts as a nucleophile, displacing the benzenesulfonate leaving group. The resulting N-cyanomethylated pyrazinone can then undergo further functional group transformations.

Application in the Formation of Thiadiazoles and Related Heterocycles

Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. mdpi.com The synthesis of substituted thiadiazoles can be achieved through various routes, often involving the cyclization of precursors containing the necessary C, N, and S elements. This compound can be used to introduce a cyanomethyl substituent onto a pre-formed thiadiazole ring or onto a precursor molecule prior to cyclization. For instance, N-alkylation of an amino-thiadiazole with this compound would yield a cyanomethylamino-thiadiazole, a versatile intermediate for further elaboration.

Contributions to the Synthesis of Chromene Derivatives

Chromene derivatives are a class of oxygen-containing heterocyclic compounds with a wide range of biological activities. uobaghdad.edu.iq Their synthesis often involves the reaction of phenols with α,β-unsaturated carbonyl compounds or other electrophiles. uobaghdad.edu.iq this compound can be utilized in the synthesis of chromene derivatives through the O-alkylation of a hydroxychromene derivative. The resulting cyanomethoxy-chromene can serve as a precursor for other functionalized chromenes. For example, the reaction of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) is a common route to chromenes. uobaghdad.edu.iq While not a direct use of this compound, this highlights the importance of the cyano-group in chromene synthesis.

Role in the Synthesis of Specific Carbocyclic Frameworks (e.g., Cyanomethyl Indane Derivatives)

The synthesis of indanes bearing a cyanomethyl group at the C2 position is of interest as these compounds are intermediates in the preparation of bioactive molecules. nih.gov While palladium-catalyzed coupling reactions provide one route to these structures, classic nucleophilic substitution is another viable method. nih.govnih.gov

A synthetic strategy could involve the generation of an indane-based carbanion or enolate, which can then act as a nucleophile. The reaction of this nucleophilic indane species with this compound would proceed via an Sₙ2 pathway to form the C-C bond, yielding the desired 2-cyanomethyl indane derivative. This approach is analogous to the Sₙ2 reactions of 2-bromoindanes with cyanide salts. nih.gov

| Reaction Type | Substrate/Nucleophile | Product |

| C-Alkylation | Indane enolate | 2-Cyanomethyl indane |

| N-Alkylation | Pyrazinone | N-Cyanomethyl pyrazinone |

| O-Alkylation | Hydroxychromene | O-Cyanomethyl chromene |

Integration in Organometallic Chemistry and Catalytic Cycles

The field of organometallic chemistry provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds. stmjournals.inmdpi.com this compound can be integrated into organometallic catalytic cycles in several ways.

One potential application is in cross-coupling reactions. The cyanomethyl group can be considered a carbon-based nucleophile after deprotonation. A transition metal catalyst, such as palladium or nickel, could facilitate the coupling of this cyanomethyl anion with various electrophiles, such as aryl halides or triflates.

Investigation of Organometallic Intermediates Derived from this compound

The utility of this compound in metal-catalyzed reactions hinges on its ability to participate in the formation of key organometallic intermediates. While direct studies on this compound are not extensively detailed, its reactivity can be inferred from analogous compounds like cyanomethyl halides and triflates, and from reactions where the cyanomethyl anion is generated from acetonitrile (B52724).

In palladium-catalyzed processes, a plausible pathway involves the reaction of a nucleophilic cyanomethyl species with a palladium(II) complex. For instance, an alkyl arylpalladium(II) species, formed from the oxidative addition of an aryl halide to a Pd(0) complex, can react with a cyanomethyl anion. This generates a new organometallic intermediate where the cyanomethyl group is directly bonded to the palladium center. Subsequent reductive elimination from this intermediate forges the desired carbon-carbon bond and regenerates the catalytically active Pd(0) species. rsc.org

The general catalytic cycle for such a transformation is depicted below:

Oxidative Addition: A Pd(0) complex reacts with an organic halide or sulfonate (Ar-X) to form an arylpalladium(II) intermediate (Ar-Pd-X).

Transmetalation/Anion Exchange: The halide or sulfonate ligand on the palladium is exchanged for the cyanomethyl group (⁻CH₂CN), forming an Ar-Pd-CH₂CN species.

Reductive Elimination: This intermediate undergoes reductive elimination to yield the cyanomethylated product (Ar-CH₂CN) and regenerate the Pd(0) catalyst.

| Intermediate Type | General Structure | Role in Catalytic Cycle | Formation Method |

|---|---|---|---|

| Palladium(0) Complex | L₂Pd(0) | Active Catalyst | Reduction of Pd(II) precatalyst |

| Oxidative Addition Product | [L₂Pd(Ar)(X)] | Formation of Pd-Carbon bond | Reaction of L₂Pd(0) with Ar-X |

| Cyanomethylpalladium(II) Complex | [L₂Pd(Ar)(CH₂CN)] | Precursor to C-C bond formation | Anion exchange with a cyanomethyl source |

Rhodium-catalyzed reactions also proceed through distinct organometallic intermediates. For example, in the allylic cyanomethylation using acetonitrile, a five-coordinated silicate (B1173343) intermediate has been proposed, which acts as a carrier for the acetonitrile anion, facilitating its addition to the rhodium-allyl complex. dicp.ac.cn

Use in Ligand Design and Metal-Catalyzed Transformations

The cyanomethyl group is a valuable component in the design of specialized ligands for transition metal catalysts. cfmot.detcichemicals.com this compound can be used as an alkylating agent to introduce the cyanomethyl moiety onto ligand scaffolds, such as phosphines, amines, or N-heterocyclic carbenes.

The synthesis of phosphine (B1218219) ligands, for example, often involves the reaction of phosphorus trihalides with organometallic reagents or the alkylation of secondary phosphines. cfmot.deliv.ac.uk this compound provides a direct route to introduce the -CH₂CN group onto a nucleophilic phosphorus, nitrogen, or carbon atom within a ligand precursor. The nitrile group in the resulting ligand can then act as a coordinating site, a hydrogen bond acceptor, or a precursor for further functionalization.

| Reaction Type | Catalyst | Cyanomethyl Source | Key Feature |

|---|---|---|---|

| Alkene Difunctionalization | Palladium/BrettPhos | Alkyl Nitriles | Forms 2-cyanomethyl indane derivatives. nih.gov |

| Allylic Cyanomethylation | Rhodium/Silane | Acetonitrile | Enantioselective C-C bond formation. dicp.ac.cn |

| C(sp³)–H Cyanomethylation | Palladium | Acetonitrile | Direct functionalization of unactivated C-H bonds. rsc.org |

| Hiyama Cross-Coupling | Palladium | Organosilanes | Applicable to substrates with sulfonate leaving groups. nih.gov |

| Suzuki Cross-Coupling | Palladium | Organoboranes | Versatile C-C bond formation. aidic.it |

In metal-catalyzed transformations, this compound is an attractive substrate due to the reliable reactivity of the benzenesulfonate leaving group. It can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Hiyama couplings, to form C(sp³)-C(sp²), and C(sp³)-C(sp³) bonds. nih.govaidic.ityoutube.com For example, in a palladium-catalyzed Suzuki coupling, this compound could theoretically couple with an organoboron reagent to yield a substituted nitrile.

The reactivity of sulfonates in such cross-coupling reactions is well-established. nih.gov Palladium catalysts are effective in activating the C–O bond of sulfonate esters for oxidative addition, initiating the catalytic cycle. The use of this compound in these transformations provides a direct and efficient method for incorporating the synthetically valuable cyanomethyl group into complex molecular architectures.

Advanced Spectroscopic Characterization and Analytical Techniques Applied to Cyanomethyl Benzenesulfonate

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like cyanomethyl benzenesulfonate (B1194179). mdpi.com By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within the molecule can be established. core.ac.uksemanticscholar.org

In the ¹H NMR spectrum of cyanomethyl benzenesulfonate, distinct signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the cyanomethyl group are expected. The protons on the benzene ring would typically appear in the downfield region (around 7.5-8.0 ppm) due to the deshielding effect of the aromatic system and the electron-withdrawing sulfonate group. Their splitting patterns (e.g., doublets, triplets) would reveal their substitution pattern and coupling relationships. The methylene (B1212753) protons (CH₂) of the cyanomethyl group, being adjacent to the electronegative oxygen and the cyano group, are expected to resonate as a singlet at a lower field than typical alkyl protons.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. researchgate.nethmdb.ca The aromatic carbons would appear in the typical range of 120-140 ppm, with the carbon atom directly attached to the sulfur atom of the sulfonate group being shifted further downfield. The carbon of the nitrile group (C≡N) has a characteristic chemical shift, while the methylene carbon (CH₂) would also be clearly identifiable. The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like HSQC and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and structural motifs.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Benzenesulfonate Aromatic Protons | 7.5 - 8.0 | 125 - 135 |

| Benzenesulfonate C-SO₃ | - | ~140 |

| Methylene Protons (-CH₂-) | ~5.0 | ~60 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is invaluable for identifying the specific functional groups present in a molecule and probing its conformational characteristics. nih.govresearchgate.net These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. ksu.edu.sanih.gov

For this compound, IR and Raman spectra would exhibit characteristic bands confirming the presence of its key functional groups:

Sulfonate Group (SO₃): This group gives rise to strong and characteristic asymmetric and symmetric stretching vibrations. The asymmetric S=O stretching bands are typically observed in the 1350-1420 cm⁻¹ region, while the symmetric stretching bands appear around 1150-1200 cm⁻¹.

Nitrile Group (C≡N): The stretching vibration of the carbon-nitrogen triple bond is a sharp and typically medium-intensity band found in the 2240-2260 cm⁻¹ region in the IR spectrum. This band is often strong in the Raman spectrum.

Aromatic Ring (C₆H₅): The benzene ring shows several characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and various C-H out-of-plane bending bands in the 690-900 cm⁻¹ region, which can indicate the substitution pattern. researchgate.net

Ester Linkage (C-O-S): The C-O stretching vibration associated with the ester linkage would be expected in the fingerprint region of the spectrum.

By analyzing the precise frequencies and intensities of these bands, one can confirm the molecular structure and potentially gain insights into the molecule's conformation. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| Sulfonate (SO₃) | Asymmetric S=O Stretch | 1350 - 1420 | Strong | Weak |

| Sulfonate (SO₃) | Symmetric S=O Stretch | 1150 - 1200 | Strong | Medium |

| Nitrile (C≡N) | C≡N Stretch | 2240 - 2260 | Medium, Sharp | Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. wiley.com Using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the intact molecular ion of this compound can be generated and its mass-to-charge ratio (m/z) measured, allowing for the confirmation of its molecular formula. bris.ac.uk

When a higher-energy ionization method such as Electron Ionization (EI) is used, the molecular ion undergoes fragmentation in a predictable manner, providing valuable structural information. libretexts.org The fragmentation pathways for this compound can be rationalized based on the stability of the resulting fragment ions and neutral losses. libretexts.orgyoutube.com

Key fragmentation pathways would likely include:

Cleavage of the C-O bond: This is a common fragmentation pathway for esters, leading to the formation of a benzenesulfonyl cation (C₆H₅SO₂⁺) and a cyanomethoxy radical, or a benzenesulfonate radical and a cyanomethyl cation (⁺CH₂CN).

Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for sulfonate esters involves the loss of an SO₂ molecule. aaqr.org

Fragmentation of the Benzene Ring: The aromatic ring itself can fragment, leading to characteristic aromatic ions, such as the phenyl cation (C₆H₅⁺) at m/z 77. miamioh.edu

By carefully analyzing the masses of the fragment ions observed in the mass spectrum, a detailed picture of the molecule's structure can be pieced together, corroborating data from other spectroscopic methods. semanticscholar.org

Table 3: Potential Fragment Ions of this compound in Mass Spectrometry

| m/z Value | Proposed Fragment Ion Structure | Neutral Loss from Molecular Ion |

|---|---|---|

| 199 | [C₈H₇NO₃S]⁺• (Molecular Ion) | - |

| 141 | [C₆H₅SO₂]⁺ | •OCH₂CN |

| 93 | [C₆H₅O]⁺ | SO₂, •CH₂CN |

| 77 | [C₆H₅]⁺ | •SO₂OCH₂CN |

Electron Energy-Loss Spectroscopy (EELS) for Local Chemical and Electronic Structure Information

Electron Energy-Loss Spectroscopy (EELS) is a technique typically integrated into a transmission electron microscope (TEM) that analyzes the energy loss of electrons as they pass through a thin sample. wikipedia.orgepfl.ch This energy loss provides detailed information about the elemental composition, chemical bonding, and electronic properties of the material at a high spatial resolution. gatan.comcopperpodip.commst.or.jp

Potential applications of EELS for this compound include:

Elemental Mapping: EELS can generate maps showing the spatial distribution of each constituent element (C, H, N, O, S), which would be particularly useful for analyzing crystalline samples or mixtures containing the compound. asu.edu

Fine Structure Analysis: The energy-loss near-edge structure (ELNES) within the EELS spectrum provides information analogous to X-ray absorption spectroscopy. epfl.ch Analysis of the ELNES at the K-edges of carbon, nitrogen, and oxygen, and the L-edge of sulfur could reveal details about the local coordination, bonding environment, and oxidation states of these atoms within the molecule. mst.or.jp

Valence EELS: The low-loss region of the EELS spectrum provides information about valence electron excitations, such as plasmons and interband transitions, which can be related to the electronic structure and optical properties of the material. researchgate.net

The primary challenges for applying EELS to an organic molecule like this compound would be sample preparation (requiring very thin, electron-transparent samples) and potential beam damage under the high-energy electron beam. nih.gov

Advanced Spectroscopic Methods for Investigating Reaction Intermediates and Dynamics

Understanding the mechanisms and kinetics of chemical reactions involving this compound, such as its synthesis or hydrolysis, requires advanced spectroscopic methods capable of monitoring the reaction in real-time. researchgate.net Detailed kinetic and mechanistic studies have been performed on the formation and solvolysis of other sulfonate esters, often employing a combination of chromatographic and spectroscopic techniques. acs.orgresearchgate.netenovatia.compqri.org

Techniques applicable to studying the reaction dynamics of this compound include:

Time-Resolved Spectroscopy: By coupling rapid-mixing techniques with fast spectroscopic measurements (e.g., time-resolved IR or UV-Vis spectroscopy), it is possible to detect and characterize short-lived reaction intermediates. For instance, changes in the characteristic vibrational bands of the nitrile or sulfonate groups could be monitored to track the progress of a reaction. researchgate.net

In-situ NMR Spectroscopy: NMR spectroscopy can be used to monitor a reaction directly in the NMR tube. This allows for the simultaneous identification and quantification of reactants, products, and any observable intermediates over time, providing detailed kinetic data. researchgate.net

Mass Spectrometry: The reaction of sulfonate esters has been followed by tandem mass spectrometry experiments, which can help in identifying products and intermediates in complex mixtures. acs.org The hydrolysis of sulfonate esters, for example, has been studied to understand whether the mechanism is stepwise or concerted. acs.org

These advanced methods are crucial for building a complete picture of the reactivity of this compound, elucidating reaction mechanisms, and optimizing reaction conditions for its synthesis or transformation. acs.orgenovatia.com

Theoretical and Computational Chemistry Approaches to Cyanomethyl Benzenesulfonate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of cyanomethyl benzenesulfonate (B1194179). DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311+G(d,p), can be employed to optimize the molecular geometry and compute a variety of electronic properties. nih.govnih.gov

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity, kinetic stability, and optical properties of the molecule. nih.govresearchgate.net A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

Table 1: Calculated Electronic Properties of a Representative Molecule using DFT

| Property | Value (eV) | Description |

| EHOMO | -6.24 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating character. |

| ELUMO | -2.90 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting character. |

| Energy Gap (ΔE) | 3.34 | Difference between LUMO and HOMO energies, related to chemical stability. |

| Ionization Potential (I) | 6.24 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 2.90 | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 4.57 | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 1.67 | A measure of the molecule's resistance to change in its electron distribution. |

Note: The values presented are for a related sulfonamide-containing azo dye and are illustrative of the types of parameters obtained from DFT calculations. researchgate.net

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate charge delocalization, intramolecular interactions, and the nature of the chemical bonds within cyanomethyl benzenesulfonate. nih.gov This provides a detailed picture of the electronic distribution and bonding, including the interactions between the benzenesulfonate and cyanomethyl moieties.

Computational Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can be used to map out the potential energy surface, identifying transition states, intermediates, and the associated activation barriers. nih.govnih.gov This allows for a step-by-step understanding of how reactants are converted into products.

For instance, in reactions where the cyanomethyl group is transferred, computational studies can help to distinguish between different possible pathways, such as concerted or stepwise mechanisms. By calculating the free energy barriers for each proposed step, the most likely reaction pathway can be identified. nih.gov

A relevant example is the computational study of the reaction of benzenesulfonyl azides with alkenes. nih.gov In this study, DFT calculations at the M06-2X/6-311G(d,p) level were used to evaluate two possible mechanisms: a [3+2] cycloaddition and a pathway involving a nitrene intermediate. nih.gov The calculated activation barriers clearly indicated that the [3+2] cycloaddition pathway was significantly more favorable. nih.gov A similar approach could be applied to reactions of this compound to elucidate the operative mechanisms.

Table 2: Example of Calculated Activation Barriers for Competing Reaction Pathways

| Reaction Pathway | Activation Barrier (kcal/mol) | Rate Constant (s-1) |

| [3+2] Cycloaddition (exo) | 10.3 | 3.86 x 106 |

| [3+2] Cycloaddition (endo) | 15.0 | 5.23 x 103 |

| Nitrene Formation | 39.2 | 8.92 x 10-12 |

Note: Data is for the reaction of benzenesulfonyl azide (B81097) with an oxabicyclic alkene and illustrates how computational chemistry can differentiate between mechanistic possibilities. nih.gov

These computational studies can also shed light on the stereoselectivity and regioselectivity of reactions by comparing the activation energies of different stereoisomeric transition states. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics and the influence of the surrounding environment, such as a solvent. nih.govresearchgate.net

For a flexible molecule like this compound, MD simulations can be used to explore its conformational space. This involves identifying the different low-energy conformations (rotamers) that the molecule can adopt and the energy barriers for interconversion between them. nih.gov This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The simulations can be performed in a vacuum or, more realistically, in the presence of an explicit solvent to account for solute-solvent interactions. nih.gov

The choice of solvent can have a significant impact on chemical reactions and molecular properties. ucsb.eduresearchgate.net MD simulations can explicitly model the interactions between this compound and solvent molecules, providing insights into:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute.

Differential Solvation: The relative stabilization of different conformations, transition states, or reactants and products by the solvent.

Solvent Reorganization: The energy required to rearrange solvent molecules during a chemical process.

These simulations typically employ force fields, such as CHARMM or AMBER, to describe the potential energy of the system as a function of its atomic coordinates. nih.gov The simulations are run for a sufficient length of time (nanoseconds to microseconds) to adequately sample the conformational space and obtain statistically meaningful results. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. sns.it

Vibrational Spectroscopy (IR and Raman): DFT calculations can be used to compute the vibrational frequencies and intensities of the normal modes of vibration. dntb.gov.ua By comparing the calculated vibrational spectrum with the experimental IR and Raman spectra, the accuracy of the computational model can be assessed, and the experimental peaks can be assigned to specific molecular motions.

NMR Spectroscopy: The chemical shifts (1H and 13C) and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net These predicted NMR parameters can be directly compared with experimental data, aiding in the structural elucidation of the molecule.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. researchgate.net These calculations can help to understand the nature of the electronic transitions, such as n → π* or π → π* transitions.

The accuracy of these predictions can be influenced by the choice of computational method, basis set, and the inclusion of solvent effects. ucsb.edu For example, using a polarizable continuum model (PCM) can account for the bulk electrostatic effects of a solvent on the spectroscopic properties. arxiv.org Discrepancies between predicted and experimental spectra can often provide deeper insights into the molecular structure and its environment.

Emerging Research Avenues and Future Outlook for Cyanomethyl Benzenesulfonate Chemistry

The field of organic synthesis is continually evolving, driven by the need for more efficient, selective, and sustainable methods to construct complex molecules. Within this landscape, cyanomethyl benzenesulfonate (B1194179) and its derivatives are emerging as versatile reagents and building blocks. This article explores the future directions of research involving this compound, focusing on the development of green synthetic protocols, the application of novel catalytic systems, integration with modern automated synthesis platforms, and its potential in the creation of advanced chemical architectures.

Q & A

Q. What are the standard synthetic protocols for Cyanomethyl Benzenesulfonate, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

- Synthetic Routes : this compound is typically synthesized via sulfonation of cyanomethyl aryl precursors. Key steps include controlling stoichiometry of sulfonating agents (e.g., chlorosulfonic acid) and maintaining anhydrous conditions to avoid hydrolysis .

- Optimization : Use factorial design experiments to test variables (temperature, solvent polarity, catalyst concentration). For example, a 2³ factorial design can evaluate interactions between temperature (25–60°C), solvent (DMF vs. THF), and reaction time (6–24 hrs). Yield improvements are often achieved by adjusting solvent polarity to stabilize intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identify benzenesulfonate protons (δ 7.5–8.1 ppm) and cyanomethyl groups (δ 3.8–4.2 ppm). Use DEPT-135 to confirm CH₂ groups .

- FT-IR : Key peaks include S=O stretching (1170–1200 cm⁻¹) and C≡N (2240–2260 cm⁻¹) .

- Chromatography :

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) resolve impurities. Monitor at 254 nm for aromatic absorption .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

Methodological Answer:

- Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonate ester. Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate degradation kinetics. Use Karl Fischer titration to monitor moisture ingress .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to assess frontier molecular orbitals (HOMO/LUMO). High LUMO energy indicates susceptibility to nucleophilic attack at the sulfonate group .

- Solvent Modeling : Apply COSMO-RS to simulate solvent effects on reaction barriers. Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

- Systematic Review : Follow PRISMA guidelines to aggregate data from peer-reviewed studies. Exclude datasets with unvalidated purity (>95% by HPLC) or inconsistent assay conditions (e.g., varying cell lines) .

- Meta-Analysis : Use random-effects models to quantify heterogeneity. Stratify by biological target (e.g., kinase inhibition vs. membrane permeability) to identify confounding variables .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) trace metabolic pathways of this compound in vitro?

Methodological Answer:

- Synthesis of Labeled Analogs : Introduce ¹³C at the cyanomethyl group via K¹³CN in the nucleophilic substitution step. Confirm isotopic purity (>98%) via LC-MS .

- Metabolic Profiling : Incubate labeled compound with hepatocyte cultures. Use HR-MS/MS to detect labeled metabolites (e.g., sulfonic acid derivatives) and map cleavage pathways .

Data Analysis and Reproducibility

Q. What statistical frameworks are robust for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀, Hill slope) using tools like GraphPad Prism. Assess goodness-of-fit via Akaike Information Criterion (AIC) .

- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude technical outliers. Replicate experiments in triplicate across independent labs to confirm reproducibility .

Q. How should researchers design experiments to evaluate synergistic effects between this compound and co-administered therapeutics?

Methodological Answer:

- Combination Index (CI) : Use the Chou-Talalay method. Calculate CI values for fixed-ratio mixtures (e.g., 1:1, 1:2) in cell viability assays. CI <1 indicates synergy .

- Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) post-treatment to identify pathways modulated by synergy (e.g., apoptosis vs. autophagy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.